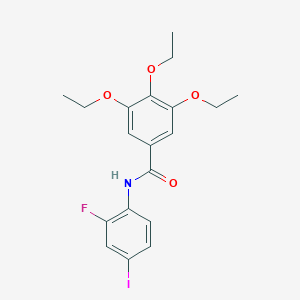![molecular formula C22H15FN2O3 B236752 N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, commonly known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA is a small molecule inhibitor that targets a specific protein, which has been found to be involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
FBA works by inhibiting the activity of a specific protein called Hsp90, which is involved in various cellular processes such as protein folding, stabilization, and degradation. Hsp90 is overexpressed in cancer cells, making it a potential target for cancer therapy. By inhibiting Hsp90, FBA disrupts the stability and function of various client proteins, leading to cell cycle arrest and apoptosis in cancer cells. FBA has also been found to inhibit the activation of inflammatory pathways, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
FBA has been found to have various biochemical and physiological effects. In cancer cells, FBA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. FBA has also been found to inhibit the activation of inflammatory pathways, leading to a decrease in inflammation. Additionally, FBA has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FBA in lab experiments is its specificity towards Hsp90, which allows for targeted inhibition of cancer cells and inflammatory pathways. Additionally, FBA has been found to have low toxicity in normal cells, making it a potential treatment with minimal side effects. However, one limitation of using FBA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of FBA. One direction is the development of FBA derivatives with improved solubility and bioavailability. Another direction is the investigation of FBA in combination therapy with other cancer drugs to enhance its efficacy. Additionally, further research is needed to understand the potential therapeutic applications of FBA in neurodegenerative diseases.
Synthesis Methods
The synthesis of FBA involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenyl-1-benzofuran-2-carboxamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of the synthesis is typically around 50%, and the purity of the final product can be confirmed through NMR and mass spectrometry.
Scientific Research Applications
FBA has been extensively studied in scientific research as a potential therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. FBA has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, FBA has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide |
|---|---|
Molecular Formula |
C22H15FN2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c23-18-7-3-2-6-17(18)21(26)24-15-9-11-16(12-10-15)25-22(27)20-13-14-5-1-4-8-19(14)28-20/h1-13H,(H,24,26)(H,25,27) |
InChI Key |
YGYQRFMVRZMOCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

